molecular formula C23H28N2O2 B4059167 N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide

Cat. No.: B4059167
M. Wt: 364.5 g/mol
InChI Key: RKXASYGJLKILOC-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.215078140 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective N-Benzoylation

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been explored for producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process involves the formation of thiourea intermediates, which undergo intramolecular nucleophilic attacks to yield the desired products. These compounds are characterized by various spectroscopic methods, indicating their potential in biological applications (Singh, R. Lakhan, & G. S. Singh, 2017).

Advanced Material Synthesis

Synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derivatives demonstrates the creation of noncrystalline polymers with high thermal stability and solubility in various solvents. These materials, featuring flexible main-chain ether linkages, show promise in developing advanced materials with specific mechanical and thermal properties (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Pharmacological Research

In pharmacological research, the design and synthesis of molecules with specific biological activities are crucial. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a selective histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting the role of similar compounds in developing new therapeutic agents (Zhou et al., 2008).

Catalytic Processes

The use of substituted benzamides in catalytic processes, such as microwave-promoted aminocarbonylation of aryl halides in water, illustrates the importance of these compounds in facilitating efficient, environmentally friendly synthetic routes. This method allows for the rapid synthesis of benzamides from aryl iodides, bromides, and chlorides, showcasing the application of similar compounds in green chemistry (Wu, Ekegren, & Larhed, 2006).

Mosquito Control

Research on substituted benzamides such as SIR-8514 and SIR-6874 has demonstrated their efficacy in inhibiting mosquito development, offering a potential strategy for controlling mosquito populations and reducing the spread of mosquito-borne diseases. This application signifies the role of similar chemical compounds in public health and pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Properties

IUPAC Name

N-butan-2-yl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-3-17(2)24-21(26)18-11-13-20(14-12-18)25-22(27)23(15-7-8-16-23)19-9-5-4-6-10-19/h4-6,9-14,17H,3,7-8,15-16H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXASYGJLKILOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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